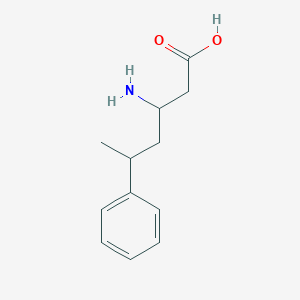
3-Amino-5-phenylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-phenylhexanoic acid: is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) attached to the third carbon of a hexanoic acid chain, with a phenyl group (-C6H5) attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-phenylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 5-phenylpentanoic acid with ammonia or an amine under suitable conditions to introduce the amino group at the third carbon position. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-phenylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol (-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 3-nitro-5-phenylhexanoic acid.
Reduction: Formation of 3-amino-5-phenylhexanol.
Substitution: Formation of 3-halo-5-phenylhexanoic acid derivatives.
Scientific Research Applications
Chemistry: 3-Amino-5-phenylhexanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound may be used to study the effects of amino acid derivatives on cellular processes. It can serve as a model compound to investigate the interactions between amino acids and proteins.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored as a precursor for the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-phenylhexanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Amino-5-methylhexanoic acid: Similar structure but with a methyl group instead of a phenyl group.
3-Amino-5-phenylpentanoic acid: Similar structure but with a shorter carbon chain.
3-Amino-5-phenylheptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness: 3-Amino-5-phenylhexanoic acid is unique due to the presence of both an amino group and a phenyl group on a hexanoic acid backbone. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The phenyl group provides additional hydrophobic interactions, which can enhance the compound’s binding properties in biological systems.
Properties
CAS No. |
773125-14-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-5-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(7-11(13)8-12(14)15)10-5-3-2-4-6-10/h2-6,9,11H,7-8,13H2,1H3,(H,14,15) |
InChI Key |
LXVZGGJXEBABOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(=O)O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


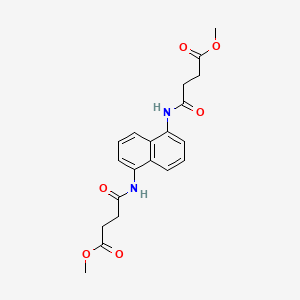
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
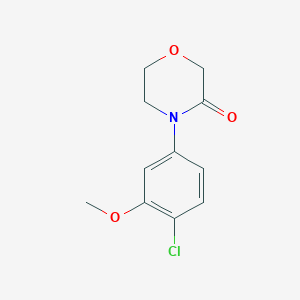


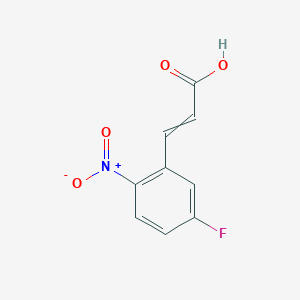
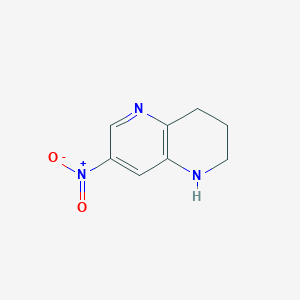

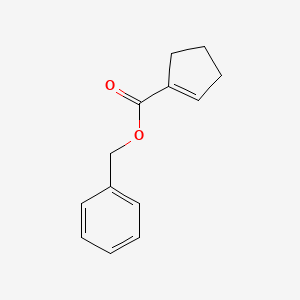
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
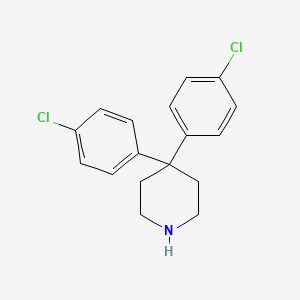
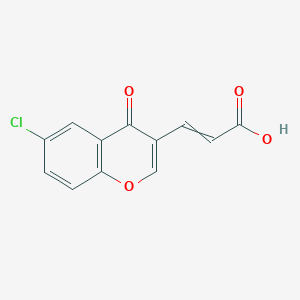

![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
